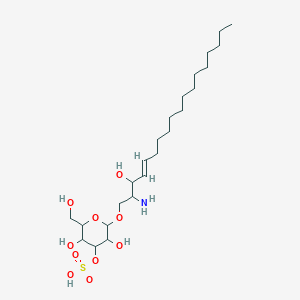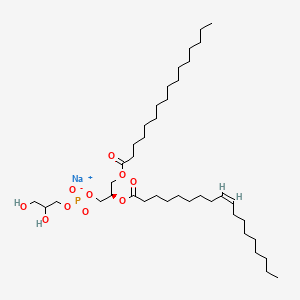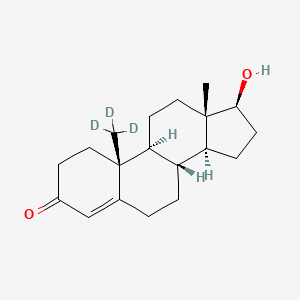
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is a complex organic compound that features a piperidine ring, an azetidine ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and dichloroethane (DCE) with acetic acid as a catalyst.
-
Formation of the Azetidine Ring
Starting Materials: The piperidine intermediate and an appropriate azetidine precursor.
Reaction Conditions: The reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The piperidine and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of more saturated piperidine or azetidine derivatives.
Substitution: Formation of various substituted piperidine or azetidine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis or degradation.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is unique due to the presence of both a piperidine and an azetidine ring in its structure. This combination of rings can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1338247-32-7 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.3892 |
Synonyms |
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
